molecular formula C10H8N2O3 B1465092 methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate CAS No. 1190322-90-7

methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Cat. No.: B1465092
CAS No.: 1190322-90-7
M. Wt: 204.18 g/mol
InChI Key: KERXVNUPNCNJTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate ( 1190322-90-7) is a high-purity chemical compound serving as a versatile building block in medicinal chemistry and drug discovery research. This multifunctional heteroaromatic molecule features both a formyl group and a methyl ester on its pyrrolo[3,2-b]pyridine core, making it a valuable scaffold for constructing more complex structures through various synthetic transformations. Compounds based on the 1H-pyrrolo[3,2-b]pyridine scaffold are of significant research interest. Specifically, the ester derivative of this core structure has been identified as a reagent in the synthesis of azetidinylpiperidine derivatives, which are investigated as potent monoacylglycerol lipase (MAGL) inhibitors . MAGL is a key therapeutic target for the treatment of inflammatory pain, positioning this chemical class as a valuable template for developing new neuroactive agents . This product is intended for research purposes as a key intermediate. It is strictly for laboratory use and is not suitable for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)6-2-8-9(12-3-6)7(5-13)4-11-8/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERXVNUPNCNJTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=CN2)C=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate generally follows these key strategies:

  • Cyclization of Pyrrole and Pyridine Precursors : Starting from substituted anilines or pyridine derivatives, cyclization reactions under controlled conditions form the fused pyrrolo[3,2-b]pyridine scaffold. For example, the reaction of 2-methyl-3-nitroaniline with sodium nitrite and potassium iodide can yield the bicyclic core.

  • Formylation and Carboxylation : Introduction of the formyl group at the 3-position and methyl esterification at the 6-carboxylate position are achieved through selective functional group transformations, often using reagents such as formylating agents (e.g., Vilsmeier–Haack reagent) and methylating agents (e.g., diazomethane or methyl iodide).

  • Oxidation and Reduction Steps : The formyl group can be introduced or modified through oxidation of methyl groups or reduction of nitro groups in intermediate steps.

  • Catalysis and Reaction Conditions : Catalysts such as palladium complexes facilitate coupling reactions in some synthetic routes. Reaction conditions typically involve controlled temperatures (room temperature to reflux), solvents like methanol, ethanol, or dimethyl sulfoxide, and bases such as potassium hydroxide or sodium ethoxide.

Representative Preparation Procedure

A representative synthetic approach is as follows:

Step Reagents/Conditions Description Yield
1 2-Methyl-3-nitroaniline + NaNO2 + KI Formation of pyrrolo[3,2-b]pyridine core via cyclization Moderate to high
2 Formylation (e.g., Vilsmeier–Haack reagent) Introduction of formyl group at position 3 Moderate
3 Esterification with methanol and acid catalyst Formation of methyl carboxylate at position 6 High
4 Purification by column chromatography Isolation of pure this compound

This sequence provides the desired compound with good purity and yield, suitable for further chemical transformations or biological testing.

Industrial Production Considerations

Industrial-scale synthesis optimizes these steps to maximize yield and purity while minimizing costs and environmental impact. Key features include:

  • Use of catalysts to accelerate cyclization and coupling reactions.

  • Controlled reaction temperatures and times to prevent side reactions.

  • Efficient purification techniques such as crystallization and chromatography.

  • Proprietary modifications to improve scalability and reproducibility.

Exact industrial protocols are often proprietary but are based on the general principles outlined above.

Chemical Reaction Analysis

This compound is reactive at its formyl and carboxylate groups, enabling various transformations:

Reaction Type Reagents/Conditions Product Formed
Oxidation Potassium permanganate in acidic medium Methyl 3-carboxy-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Reduction Sodium borohydride in methanol Methyl 3-hydroxymethyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Nucleophilic Substitution Various nucleophiles under acidic/basic conditions Substituted derivatives depending on nucleophile

These reactions allow structural diversification for pharmaceutical and material science applications.

Detailed Research Findings and Data

  • NMR and Mass Spectrometry : Characterization of intermediates and the final compound typically involves ^1H-NMR, ^13C-NMR, and high-resolution mass spectrometry (HRMS). Chemical shifts and multiplicities confirm the structure and purity.

  • Reaction Yields and Conditions : Yields vary depending on the step and conditions, with cyclization and esterification steps generally achieving yields above 70%. Reaction times range from several hours to overnight reflux.

  • Example Data Table

Compound Step Reaction Conditions Yield (%) Key Analytical Data
Pyrrolo[3,2-b]pyridine core formation NaNO2, KI, aqueous medium, room temp, 2h 75 ^1H NMR: characteristic aromatic signals
Formylation Vilsmeier–Haack reagent, DMF, 50°C, 5h 65 ^1H NMR: aldehyde singlet ~10 ppm
Esterification Methanol, acid catalyst, reflux, 4h 85 MS (ESI): m/z consistent with methyl ester
  • Optimization Studies : Variations in base concentration, solvent choice, and temperature have been studied to improve selectivity and yield.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Reaction Type Yield Range Notes
Cyclization + Formylation + Esterification 2-Methyl-3-nitroaniline or pyridine derivatives NaNO2, KI, Vilsmeier–Haack reagent, MeOH Multi-step synthesis 60–85% per step Widely used, scalable
Pd-Catalyzed Coupling Ethyl 2-chloropyridin-3-yl carbamate + alkynes Pd(Ph3P)4, LiCl Cross-coupling 60–75% For advanced intermediates
Base-Mediated Cyclization 2-Methylpyrrolo[3,2-b]pyridine precursors KOH, DMSO or EtOH Cyclization and substitution 44–87% Mild conditions

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl or carboxylate groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Methyl 3-carboxy-1H-pyrrolo[3,2-b]pyridine-6-carboxylate.

    Reduction: Methyl 3-hydroxymethyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets are subject to ongoing research and may vary based on the compound’s derivatives and modifications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 6 (Ester Group)

Ethyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
  • Molecular Formula : C₁₁H₁₀N₂O₃
  • Molecular Weight : 218.21 g/mol
  • Key Difference : Ethyl ester (-COOCH₂CH₃) at position 6 instead of methyl ester.

Substituent Variations at Position 3 (Functional Group)

Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
  • Molecular Formula : C₉H₇BrN₂O₂
  • Molecular Weight : 255.07 g/mol
  • Key Difference : Bromo (-Br) substituent at position 3 instead of formyl.
  • Impact : The bromo group facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), making this compound a versatile intermediate in synthesizing biaryl structures. In contrast, the formyl group in the target compound enables carbonyl-based chemistry .
Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate
  • Molecular Formula : C₉H₈N₂O₂
  • Molecular Weight : 176.17 g/mol
  • Key Difference: No substituent at position 3.
  • Impact : The absence of the formyl group simplifies reactivity, limiting its utility to ester hydrolysis or direct functionalization at position 3. This compound is often a precursor for synthesizing analogs like the target compound .

Variations in Ring Substitution Patterns

Ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
  • Molecular Formula : C₁₁H₁₂N₂O₂
  • Molecular Weight : 204.23 g/mol
  • Key Difference : Methylation at the pyrrole nitrogen (position 1) and ethyl ester at position 6.
Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
  • Molecular Formula : C₁₀H₉ClN₂O₂
  • Molecular Weight : 224.64 g/mol
  • Key Difference : Chlorine at position 6 and pyrrolo[3,2-c]pyridine core (vs. [3,2-b]).
  • Impact: The altered ring fusion ([3,2-c] vs. [3,2-b]) modifies electron distribution, affecting aromatic stacking interactions in biological targets.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications/Reactivity References
Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate C₁₀H₈N₂O₃ 204.18 3-formyl, 6-methyl ester Condensation reactions, drug intermediates
Ethyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate C₁₁H₁₀N₂O₃ 218.21 3-formyl, 6-ethyl ester Lipophilic analog, limited data
Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate C₉H₇BrN₂O₂ 255.07 3-bromo, 6-methyl ester Cross-coupling reactions
Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate C₉H₈N₂O₂ 176.17 6-methyl ester Precursor for functionalization
Ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate C₁₁H₁₂N₂O₂ 204.23 1-methyl, 6-ethyl ester Enhanced metabolic stability

Biological Activity

Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₀H₈N₂O₃ and features a fused bicyclic structure comprising pyrrole and pyridine rings. The presence of formyl and carboxylate functional groups enhances its reactivity and versatility as a pharmaceutical intermediate.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation. It primarily targets fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor growth and metastasis. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by disrupting FGFR signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • FGFR Inhibition : The compound binds to FGFRs, inhibiting their activation and downstream signaling pathways involved in cell proliferation and survival. This inhibition leads to reduced tumor growth and increased apoptosis in cancer cells .

Case Studies

  • Cancer Cell Lines : In a study involving various cancer cell lines, this compound demonstrated significant cytotoxic effects, with IC₅₀ values indicating effective inhibition of cell growth at low concentrations. The mechanism was linked to the induction of apoptotic pathways through FGFR blockade.
  • Microbial Inhibition : Another study assessed the antimicrobial activity of this compound against several bacterial strains. Results indicated a promising inhibitory effect, with minimum inhibitory concentrations (MIC) suggesting potential as an antimicrobial agent.

Data Table: Biological Activity Summary

Activity TypeMechanism of ActionReference
AnticancerFGFR inhibition leading to apoptosis
AntimicrobialInhibition of bacterial growth

Q & A

Basic: What synthetic strategies are recommended for preparing methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step procedures starting from pyrrolopyridine precursors. For example:

Core Formation : Construct the pyrrolopyridine scaffold via cyclization of pyrrole derivatives with aldehydes under catalytic conditions (e.g., acid/base catalysis) .

Functionalization : Introduce the formyl group at the 3-position via Vilsmeier-Haack formylation or oxidation of a methyl group using oxidizing agents like KMnO₄ or SeO₂ .

Esterification : Install the methyl ester at the 6-position using methanol under acidic conditions or via transesterification .
Key Considerations : Optimize reaction temperatures (e.g., 80–120°C) and solvent systems (e.g., DMF for formylation) to minimize side products .

Advanced: How does the 3-formyl group influence reactivity in cross-coupling reactions?

Methodological Answer:
The 3-formyl moiety enhances electrophilicity, enabling:

  • Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ with aryl boronic acids in THF/H₂O to form biaryl derivatives. The formyl group directs coupling to the 3-position .
  • Nucleophilic Additions : React with amines (e.g., hydrazines) to form Schiff bases, useful for creating pharmacophores. Monitor pH (6–8) to prevent decomposition .
    Data Contradiction Note : While formyl groups typically enhance reactivity, steric hindrance from the pyrrolopyridine core may reduce yields in bulky substrates. Compare yields with/without electron-withdrawing substituents .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., δ ~9.8 ppm for formyl proton) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 219.06) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and dihedral angles (e.g., naphthalene-phenyl dihedral ~76.8°) for structural validation .

Advanced: How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Methodological Answer:

Pharmacokinetic Profiling : Assess metabolic stability via liver microsome assays. For example, ester hydrolysis may reduce bioavailability .

Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites. The methyl ester may hydrolyze to a carboxylic acid in vivo, altering target binding .

Dose-Response Refinement : Adjust dosing regimens in animal models to account for rapid clearance (e.g., q.d. vs. b.i.d. administration) .

Basic: What are common derivatives of this compound, and how are they prepared?

Methodological Answer:

  • Reduction : Convert the formyl group to hydroxymethyl using NaBH₄ in ethanol (rt, 2 h) .
  • Oxidation : Transform the formyl group to carboxylic acid with KMnO₄ in acidic conditions (e.g., H₂SO₄, 60°C) .
  • Substitution : Replace the formyl group with amines (e.g., NH₂OH to form oximes) under basic conditions .

Advanced: What experimental approaches validate its role as a kinase inhibitor?

Methodological Answer:

Enzyme Assays : Use FRET-based kinase assays (e.g., FGFR1) with ATP concentrations (1–10 µM) to measure IC₅₀ values .

Cellular Profiling : Test antiproliferative activity in cancer cell lines (e.g., HCT-116) with EC₅₀ determination via MTT assays .

Structural Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to kinase ATP pockets. Compare with co-crystal structures of analogous compounds .

Basic: How is the compound purified after synthesis?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane 1:4 to 1:1) to separate polar byproducts .
  • Recrystallization : Dissolve in hot ethanol and cool to −20°C to obtain high-purity crystals (>98% by HPLC) .
  • HPLC Purification : Employ C18 columns with acetonitrile/water (0.1% TFA) for analytical-scale purification .

Advanced: How can computational modeling optimize its drug-likeness?

Methodological Answer:

QSAR Modeling : Train models on pyrrolopyridine derivatives to predict logP, solubility, and metabolic stability .

ADMET Prediction : Use SwissADME or ADMETlab to assess blood-brain barrier penetration and CYP450 inhibition .

Binding Free Energy Calculations : Perform MM/GBSA analysis on kinase-inhibitor complexes to prioritize derivatives with improved affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.